molecular formula C7H8FNO B1326287 3-Fluoro-2-methoxy-6-methylpyridine CAS No. 375368-80-2

3-Fluoro-2-methoxy-6-methylpyridine

Cat. No. B1326287
M. Wt: 141.14 g/mol
InChI Key: DAQMWRIPXIPMAA-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-6-methylpyridine is a chemical compound with the CAS Number: 375368-80-2 . It has a molecular weight of 141.15 . The compound is liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-2-methoxy-6-methylpyridine . The InChI code is 1S/C7H8FNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxy-6-methylpyridine is a liquid at room temperature .

Scientific Research Applications

Synthesis Processes and Functionalization

  • The compound 2-Fluoro-4-methylpyridine, similar in structure to 3-Fluoro-2-methoxy-6-methylpyridine, has been functionalized through chlorination, hydrolysis, and methanesulfonylation. This method has been used for preparing cognition-enhancing drug candidates (Pesti et al., 2000).

Reactions with Other Compounds

  • Reactions of pyridine with CsSO4F produce various products including methoxypyridines. Specifically, 3-methylpyridine is converted into methoxypyridines, highlighting the potential of these reactions for producing derivatives of 3-Fluoro-2-methoxy-6-methylpyridine (Stavber & Zupan, 1990).

Deprotometalation and Regioselectivity

  • A study on deprotometalation of methoxy- and fluoro-pyridines, including compounds similar to 3-Fluoro-2-methoxy-6-methylpyridine, revealed efficient functionalization at specific positions. This process is crucial for understanding the chemical behavior and potential applications of such compounds (Hedidi et al., 2016).

Synthesis of Derivatives

  • The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is structurally related to 3-Fluoro-2-methoxy-6-methylpyridine, was achieved through a series of reactions, indicating the versatility of pyridine derivatives in synthesizing complex compounds (Hirokawa et al., 2000).

Antitumor Applications

  • A study on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, related to the pyridine class of compounds, exhibited cytotoxic activity against tumor cell lines. This suggests potential antitumor applications for pyridine derivatives (Tsuzuki et al., 2004).

Substitution with Different Elements

  • The synthesis of pyridines substituted with five different elements, not including hydrogen, used methods that could be applicable for creating derivatives of 3-Fluoro-2-methoxy-6-methylpyridine, demonstrating the compound's potential for diverse chemical modifications (Kieseritzky & Lindström, 2010).

Nucleosides Related to Anticancer Agents

  • Pyridine nucleosides related to 5-fluorouracil were synthesized from derivatives of methoxypyridine, showing the potential of pyridine derivatives in developing anticancer agents (Nesnow & Heidelberger, 1973).

Cytotoxicity Studies

  • Piperidone oxime ethers with various pyridine substituents, including fluoro, methyl, and methoxy groups, were synthesized and evaluated for their cytotoxicity against human cervical carcinoma cells. This highlights the medicinal potential of pyridine derivatives in cancer treatment (Parthiban et al., 2011).

Radiofluorination for Medical Imaging

  • The use of pyridine derivatives, including those with fluorine substitution, in the medical imaging technique of Positron Emission Tomography demonstrates the applicability of such compounds in diagnostic imaging (Malik et al., 2011).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-2-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQMWRIPXIPMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647480
Record name 3-Fluoro-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxy-6-methylpyridine

CAS RN

375368-80-2
Record name 3-Fluoro-2-methoxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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